8-Methyl-1-oxa-5-azaspiro[5.5]undecane

Medicinal Chemistry Physicochemical Property Drug Design

8-Methyl-1-oxa-5-azaspiro[5.5]undecane (CAS: 85609-18-3) is a complex spirocyclic compound characterized by its rigid bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms. With a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol, it is classified as a spirocyclic heterocycle.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13088483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-oxa-5-azaspiro[5.5]undecane
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1)NCCCO2
InChIInChI=1S/C10H19NO/c1-9-4-2-5-10(8-9)11-6-3-7-12-10/h9,11H,2-8H2,1H3
InChIKeyKDXSELPLEFPHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-oxa-5-azaspiro[5.5]undecane: A Spirocyclic Scaffold for Medicinal Chemistry and Chemical Biology Research


8-Methyl-1-oxa-5-azaspiro[5.5]undecane (CAS: 85609-18-3) is a complex spirocyclic compound characterized by its rigid bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms. With a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol, it is classified as a spirocyclic heterocycle . This scaffold is of significant interest in medicinal chemistry as a versatile intermediate for the synthesis of pharmacologically active molecules, where the conformational rigidity imparted by the spirocyclic framework can enhance binding affinity and selectivity for biological targets [1].

Why 8-Methyl-1-oxa-5-azaspiro[5.5]undecane Cannot Be Casually Replaced by Other 1-Oxa-5-azaspiro[5.5]undecane Analogs


Within the 1-oxa-5-azaspiro[5.5]undecane class, even seemingly minor structural modifications such as methylation at the 8-position versus the 3-position, or the addition of fluorine atoms, result in substantial changes to physicochemical properties like lipophilicity (LogP) and molecular weight . These alterations directly impact a compound's pharmacokinetic behavior, including its solubility, membrane permeability, and metabolic stability. Consequently, substituting the 8-methyl derivative with an unsubstituted or differently substituted analog is not scientifically valid without a full re-evaluation of the compound's properties and target engagement profile.

Quantitative Differentiation Guide for 8-Methyl-1-oxa-5-azaspiro[5.5]undecane vs. Analogs


Lipophilicity (LogP) of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane vs. Unsubstituted Parent Compound

The 8-methyl group increases the lipophilicity of the spirocyclic scaffold. The target compound, 8-Methyl-1-oxa-5-azaspiro[5.5]undecane, has a predicted XLogP3 value of 1.9 [1]. In comparison, the unsubstituted parent compound, 1-Oxa-5-azaspiro[5.5]undecane, has a calculated LogP of 1.6567 .

Medicinal Chemistry Physicochemical Property Drug Design

Molecular Weight and Formula of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane vs. a Fluorinated Analog

The introduction of a methyl group results in a distinct molecular weight and elemental composition compared to more complex analogs. The target compound has a molecular weight of 169.26 g/mol . In contrast, the related analog 3,3-Difluoro-8-methyl-1-oxa-5-azaspiro[5.5]undecane, which contains two fluorine atoms, has a significantly higher molecular weight of 205.24 g/mol .

Medicinal Chemistry Chemical Synthesis Library Design

Inhibitory Activity of a Related Scaffold Against Human 5-Lipoxygenase (5-LOX)

While direct quantitative data for 8-Methyl-1-oxa-5-azaspiro[5.5]undecane is not available, a closely related derivative from the 1-oxa-5-azaspiro[5.5]undecane class was evaluated for its ability to inhibit human recombinant 5-Lipoxygenase (5-LOX). The compound exhibited an IC50 value of 42,000 nM (42 µM) in a cell-free enzymatic assay [1]. This provides a baseline for the potential biological activity of this spirocyclic scaffold.

Anti-inflammatory Enzymology Drug Discovery

Topological Polar Surface Area (TPSA) of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane vs. Unsubstituted Parent

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes. The target compound has a TPSA of 21.3 Ų [1]. This value is essentially identical to the unsubstituted parent scaffold, which has a TPSA of 21.26 Ų .

Medicinal Chemistry Drug Design ADME

Key Research and Procurement Scenarios for 8-Methyl-1-oxa-5-azaspiro[5.5]undecane


Scaffold for Lead Optimization in Anti-Inflammatory Drug Discovery

Based on the class-level evidence of 5-LOX inhibitory activity [1], 8-Methyl-1-oxa-5-azaspiro[5.5]undecane can be procured as a foundational scaffold for medicinal chemistry programs aimed at developing novel anti-inflammatory agents. Its distinct lipophilicity profile (XLogP3 of 1.9 [2]) provides a specific starting point for SAR studies focused on modulating membrane permeability and target engagement.

Physicochemical Tool Compound for Permeability and Solubility Studies

Due to its well-defined and differentiated physicochemical properties, including an XLogP3 of 1.9 and a TPSA of 21.3 Ų [2], this compound serves as a valuable tool for investigating structure-property relationships (SPR). It can be used in studies comparing the impact of a single methyl substitution on properties like logD, aqueous solubility, and artificial membrane permeability when benchmarked against the parent compound .

Building Block for Synthesis of Diverse Spirocyclic Libraries

With a molecular weight of 169.26 g/mol and a secondary amine handle within its structure, 8-Methyl-1-oxa-5-azaspiro[5.5]undecane is an ideal building block for generating diverse libraries of spirocyclic compounds . Its specific methyl substitution pattern allows for the exploration of unique chemical space that is distinct from both the unsubstituted and the 3,3-dimethyl analogs, as evidenced by their different molecular weights and lipophilicities .

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